molecular formula C9H20O B589841 Diisobutylcarbinol-13C4 CAS No. 1391054-66-2

Diisobutylcarbinol-13C4

Cat. No.: B589841
CAS No.: 1391054-66-2
M. Wt: 148.227
InChI Key: HXQPUEQDBSPXTE-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisobutylcarbinol-13C4, also known as 2,6-Dimethyl-4-heptanol-13C4, is a labeled compound used primarily in scientific research. It is a stable isotope-labeled version of diisobutylcarbinol, which is an alcohol with the molecular formula C9H20O. The compound is often utilized in various analytical and research applications due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutylcarbinol-13C4 can be synthesized through the catalytic hydrogenation of diisobutyl ketone. The reaction typically involves the use of hydrogen gas and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The process is carried out in a fixed-bed reactor with a gas chromatograph for monitoring the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous monitoring helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Diisobutylcarbinol-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diisobutylcarbinol-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

    Industry: Used in the synthesis of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of diisobutylcarbinol-13C4 involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The isotopic labeling allows for precise tracking of its metabolic pathways and interactions within biological systems .

Comparison with Similar Compounds

Uniqueness: Diisobutylcarbinol-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The presence of carbon-13 isotopes allows for detailed studies of metabolic and chemical processes that are not possible with non-labeled compounds .

Properties

IUPAC Name

2,6-di((113C)methyl)(1,7-13C2)heptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQPUEQDBSPXTE-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C([13CH3])CC(CC([13CH3])[13CH3])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.